2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine
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Overview
Description
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine typically involves the reaction of 4-(trifluoromethyl)thiazole with butan-2-amine under controlled conditions. One common method includes the use of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is often carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in inflammatory and microbial processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid: A potent activator of AMP-activated protein kinase (AMPK).
Thiazole derivatives: Various thiazole derivatives exhibit antimicrobial, antifungal, and anti-inflammatory activities.
Uniqueness
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H11F3N2S |
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Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine |
InChI |
InChI=1S/C8H11F3N2S/c1-3-7(2,12)6-13-5(4-14-6)8(9,10)11/h4H,3,12H2,1-2H3 |
InChI Key |
OBTBURAQQBMMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC(=CS1)C(F)(F)F)N |
Origin of Product |
United States |
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